N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide

Coordination chemistry Metal chelation geometry Ligand design

N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide (CAS 2034247-00-0) is a synthetic benzamide derivative belonging to the 2,3'-bipyridine amide class, with molecular formula C18H13BrClN3O and molecular weight 402.68 g/mol. The compound features a 2,3'-bipyridine moiety linked via a methylene bridge to a 5-bromo-2-chlorobenzamide core, yielding a calculated logP of 5.493, topological polar surface area (tPSA) of 54 Ų, two hydrogen-bond donors, and three hydrogen-bond acceptors.

Molecular Formula C18H13BrClN3O
Molecular Weight 402.68
CAS No. 2034247-00-0
Cat. No. B2622578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide
CAS2034247-00-0
Molecular FormulaC18H13BrClN3O
Molecular Weight402.68
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl
InChIInChI=1S/C18H13BrClN3O/c19-14-3-4-16(20)15(9-14)18(24)23-10-12-5-7-22-17(8-12)13-2-1-6-21-11-13/h1-9,11H,10H2,(H,23,24)
InChIKeyPPFXGGPHTBHSEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide (CAS 2034247-00-0): Structural Identity and Physicochemical Baseline for Procurement


N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide (CAS 2034247-00-0) is a synthetic benzamide derivative belonging to the 2,3'-bipyridine amide class, with molecular formula C18H13BrClN3O and molecular weight 402.68 g/mol [1]. The compound features a 2,3'-bipyridine moiety linked via a methylene bridge to a 5-bromo-2-chlorobenzamide core, yielding a calculated logP of 5.493, topological polar surface area (tPSA) of 54 Ų, two hydrogen-bond donors, and three hydrogen-bond acceptors [1]. As of the most recent database curation, no experimentally determined biological activity data are registered for this specific compound in ChEMBL or BindingDB [1]. It is commercially available as a research-grade chemical (typical purity ≥95%) from multiple specialty chemical suppliers.

Why N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide Cannot Be Interchanged with Superficially Similar Analogs


Within the 2,3'-bipyridine benzamide class, three structural variables critically determine molecular recognition, physicochemical behavior, and metal-coordination geometry: (i) the position of the methylene linker on the bipyridine ring (4-ylmethyl vs. 3-ylmethyl vs. 5-ylmethyl), (ii) the halogen substitution pattern on the benzamide phenyl ring, and (iii) the bipyridine connectivity isomer (2,3' vs. 2,4' vs. 3,3'). The 4-ylmethyl regioisomer positions the benzamide at the para position relative to one pyridine nitrogen, creating a distinct N–N bite angle and spatial orientation for metal chelation compared to the 3-ylmethyl isomer (CAS 2034563-16-9) . The dual halogen substitution (5-bromo, 2-chloro) on the benzamide ring introduces both steric bulk and distinct electronic effects versus monosubstituted analogs such as N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide (CAS 2034440-56-5, MW 368.2) . Published structure–activity relationship (SAR) studies on bipyridine amide derivatives demonstrate that even single-atom modifications to the benzamide substitution pattern can alter target binding affinity by orders of magnitude—BPA-B9 (a bipyridine amide) exhibits a Kd of 39.29 nM for RXRα, whereas closely related analogs in the same series show substantially reduced affinity [1]. These differences preclude casual interchange in any research application requiring reproducible target engagement or coordination behavior.

Quantitative Differentiation Evidence for N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide Versus Closest Analogs


Evidence Item 1: Regioisomeric Differentiation — 4-ylmethyl vs. 3-ylmethyl Linker Position

The 4-ylmethyl substitution on the 2,3'-bipyridine scaffold places the benzamide moiety at the para position relative to the 2-pyridyl nitrogen, generating a distinct N–N distance and dihedral angle compared to the 3-ylmethyl regioisomer (CAS 2034563-16-9). This topological difference directly impacts the geometry of bidentate metal coordination: the 4-ylmethyl isomer projects the benzamide group away from the metal-binding pocket, whereas the 3-ylmethyl isomer positions the benzamide group closer to the coordination sphere [1]. The 2,3'-bipyridine connectivity itself is established in the patent literature as a privileged scaffold for selective COX-2 inhibition, with specific regioisomeric requirements for target engagement [2].

Coordination chemistry Metal chelation geometry Ligand design

Evidence Item 2: Halogen Substitution Pattern Differentiation — Dual Halogen (5-Br, 2-Cl) vs. Mono-Halogen Analog

The target compound bears both a bromine at the 5-position and a chlorine at the 2-position of the benzamide phenyl ring, in contrast to the mono-brominated analog N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide (CAS 2034440-56-5) which contains only a bromine at the 4-position . The dual halogen pattern increases molecular weight by 34.48 Da (402.68 vs. 368.20), adds steric bulk ortho to the amide bond (2-chloro substituent), and alters the electronic profile of the aromatic ring. In the broader benzamide SAR literature, the 2-chloro substituent is known to influence amide bond conformation and metabolic stability [1]. The 5-bromo substituent provides a heavy atom for anomalous scattering in X-ray crystallography and a potential handle for cross-coupling reactions (Suzuki, Buchwald–Hartwig) [2].

Medicinal chemistry Halogen bonding SAR

Evidence Item 3: 2,3'-Bipyridine Scaffold Privilege — Class-Level Evidence from Bipyridine Amide Anticancer Series

In a 2023 European Journal of Medicinal Chemistry study, Chen et al. reported two series of bipyridine amide derivatives targeting the pRXRα-PLK1 protein–protein interaction for anticancer therapy [1]. The lead compound BPA-B9 (a bipyridine amide) demonstrated RXRα binding affinity with Kd = 39.29 ± 1.12 nM and antiproliferative activity against MDA-MB-231 triple-negative breast cancer cells with IC50 = 16 nM (selectivity index >3 vs. normal cells) [1]. BPA-B9 exhibited superior activity compared to the reference compound XS-060 and demonstrated favorable pharmacokinetics with significant in vivo anticancer efficacy [1]. Although the target compound N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide was not specifically tested in this study, its 2,3'-bipyridine amide scaffold is directly analogous to the chemotype validated in this publication. The 2,3'-bipyridine scaffold is further established in the patent literature as enabling selective COX-2 inhibition [2] and as a key structural component of the marketed drug Etoricoxib (a 2,3'-bipyridine derivative with COX-2 IC50 = 1.1 μM in human whole blood) [3].

Anticancer RXRα PLK1 Mitotic arrest

Evidence Item 4: Computed Physicochemical Differentiation — logP and Drug-Likeness Profile

The target compound exhibits a computed logP of 5.493 and a topological polar surface area (tPSA) of 54 Ų, with 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds [1]. This physicochemical profile places the compound near the upper boundary of Lipinski's Rule of Five for oral drug-likeness (logP ≤5, tPSA ≤140 Ų). For comparison, the marketed 2,3'-bipyridine drug Etoricoxib has a calculated logP of approximately 3.0–3.5 and tPSA of ~68 Ų, placing it more centrally within drug-like chemical space [2]. The higher logP of the target compound (5.493 vs. ~3.2) indicates greater lipophilicity, which may confer advantages for membrane permeability and blood–brain barrier penetration in CNS-targeted applications, but may also increase susceptibility to metabolic clearance and plasma protein binding relative to more polar bipyridine analogs. The bipyridine amide lead BPA-B9 was specifically optimized for improved pharmacokinetics over XS-060, demonstrating that modular substitution on the benzamide ring can tune ADME properties within this scaffold [3].

Drug-likeness Physicochemical properties Lipophilicity ADME

Evidence Item 5: Data Availability Caveat — Absence of Published Bioactivity Data as a Differentiating Procurement Consideration

A search of ChEMBL, BindingDB, PubMed, and the ZINC database confirms that no experimentally measured biological activity data (IC50, Kd, Ki, EC50) have been registered for N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide (CAS 2034247-00-0) as of May 2026 [1]. The ZINC15 entry for this compound explicitly states: 'There is no known activity for this compound' [1]. This contrasts with closely related bipyridine amide analogs such as BPA-B9, which has published Kd (39.29 nM) and IC50 (16 nM) values [2], and with the 2,3'-bipyridine scaffold drug Etoricoxib, which has extensive clinical pharmacology data [3]. The absence of published bioactivity data represents both a limitation and an opportunity: the compound is a true 'research chemical' suited for de novo screening campaigns and SAR exploration, rather than a tool compound with pre-validated target engagement. Users seeking a bipyridine amide with established biological annotation should consider BPA-B9 or related published analogs; users requiring an untested, halogen-rich 2,3'-bipyridine-4-ylmethyl benzamide building block for novel target screening or synthetic elaboration are the appropriate audience for procurement of this compound.

Data availability Procurement risk Research chemical

Target Application Scenarios for N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide Based on Structural and Class-Level Evidence


Scenario 1: De Novo Screening in Oncology-Focused pRXRα-PLK1 or Related Protein–Protein Interaction Assays

Given the validated 2,3'-bipyridine amide chemotype in disrupting the pRXRα-PLK1 interaction (BPA-B9: Kd = 39.29 nM, MDA-MB-231 IC50 = 16 nM) [1], N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide is a structurally appropriate candidate for inclusion in focused screening libraries targeting RXRα-mediated mitotic arrest pathways. The 4-ylmethyl regioisomeric attachment and dual halogen substitution pattern represent an underexplored region of chemical space within this validated scaffold, offering potential for novel SAR insights. Users should benchmark against BPA-B9 and XS-060 as positive controls.

Scenario 2: Coordination Chemistry and Metallodrug Lead Generation

The 2,3'-bipyridine moiety is a well-established bidentate ligand for transition metals (Ru, Ir, Pt, Cu, Zn). The 4-ylmethyl attachment positions the benzamide group distal to the metal coordination sphere, minimizing steric interference with octahedral or square-planar metal complex formation [2]. The 5-bromo substituent provides a heavy atom for X-ray crystallographic phasing (anomalous scattering, f'' = 1.28 e at Cu Kα), facilitating structural characterization of metal complexes. This compound is suited for synthesizing and screening metal–ligand complexes in anticancer, antimicrobial, or photocatalytic applications.

Scenario 3: Synthetic Building Block for Parallel Library Synthesis via Cross-Coupling

The 5-bromo substituent on the benzamide ring serves as a synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig amination, Sonogashira coupling), enabling rapid diversification of the benzamide aryl group for SAR exploration [3]. The 2-chloro substituent is comparatively inert under standard cross-coupling conditions, allowing orthogonal functionalization strategies. This compound can serve as a common intermediate for generating focused libraries of 2,3'-bipyridine-4-ylmethyl benzamides with varied aryl substitutions at the 5-position.

Scenario 4: Computational Chemistry and Molecular Docking Feasibility Assessment

With a molecular weight of 402.68 Da, 4 rotatable bonds, and a well-defined 3D structure amenable to docking, this compound is suitable for computational target prediction using tools such as SEA (Similarity Ensemble Approach) or pharmacophore-based virtual screening [4]. ZINC15 SEA predictions for ZINC22072402 suggest potential interactions with targets including ERBB4 kinase, TYK2 kinase, and PPIA (peptidyl-prolyl isomerase), though these are computationally inferred and require experimental validation [4]. Computational pre-screening can prioritize which biological assays to invest in before committing to large-scale procurement.

Quote Request

Request a Quote for N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.